molecular formula C13H14O4 B14425628 Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate CAS No. 84213-07-0

Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate

Cat. No.: B14425628
CAS No.: 84213-07-0
M. Wt: 234.25 g/mol
InChI Key: NXBBLHXAUQCTPD-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate is a synthetic benzoic acid derivative of significant interest in organic and medicinal chemistry research. This compound features a salicylate (2-hydroxybenzoate) core structure that is differentially functionalized with allyl (prop-2-en-1-yl) ether and ester groups. The presence of the allyl substituents makes this molecule a versatile intermediate or precursor for further chemical transformations, particularly in ring-closing metathesis or other coupling reactions to create more complex molecular architectures . Researchers value this compound for its potential application in the synthesis of novel polymers, fragrance compounds, or as a scaffold for developing pharmacologically active molecules, given the known biological activities of salicylate derivatives. As a standard practice for chemicals of this nature, it is essential to handle this product with care and use appropriate personal protective equipment. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. .

Properties

CAS No.

84213-07-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

prop-2-enyl 2-hydroxy-5-prop-2-enoxybenzoate

InChI

InChI=1S/C13H14O4/c1-3-7-16-10-5-6-12(14)11(9-10)13(15)17-8-4-2/h3-6,9,14H,1-2,7-8H2

InChI Key

NXBBLHXAUQCTPD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)O)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Allylation of Hydroxybenzoic Acid Derivatives

The foundational approach to synthesizing Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate involves sequential allylation of hydroxybenzoic acid precursors. This method is widely documented for its reproducibility and scalability.

Starting Materials and Reaction Conditions

The synthesis typically begins with 3,5-dihydroxybenzoic acid or its derivatives. In a representative procedure, 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) is dissolved in dimethylformamide (25 mL) and treated with anhydrous potassium carbonate (8.3 g, 60 mmol) to deprotonate the phenolic hydroxyl groups. Allyl bromide (5.2 mL, 60 mmol) is added dropwise, and the mixture is heated to 60°C for 3 hours under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC), with ethyl acetate/hexane (1:4) as the mobile phase.

Workup and Isolation

Post-reaction, the mixture is filtered through Celite to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is purified via column chromatography using dichloromethane as the eluent, yielding 3,5-bis(allyloxy)benzoic acid as a white solid (85% yield). Subsequent esterification with propargyl alcohol under Steglich conditions (dicyclohexylcarbodiimide and 4-dimethylaminopyridine in tetrahydrofuran) affords the target compound.

Table 1: Allylation Reaction Parameters
Parameter Value Source
Solvent Dimethylformamide
Base Potassium carbonate
Temperature 60°C
Reaction Time 3 hours
Purification Method Column chromatography (DCM)
Yield 85%

Claisen Rearrangement for Structural Optimization

The Claisen rearrangement serves as a critical step in alternative synthetic routes, enabling the formation of ortho-allyl intermediates from allyl ether precursors.

Rearrangement Mechanism

Methyl 3-allyl-2-hydroxy-5-methylbenzoate, a structural analog, is synthesized via Claisen rearrangement of allyl ethers. For example, methyl 4-allyloxybenzoate is heated neat at 190°C for 4 hours, inducing a-sigmatropic shift to yield the ortho-allylated product. This method avoids harsh alkylation conditions and enhances regioselectivity.

Application to Target Compound

Adapting this protocol, 3,5-bis(allyloxy)benzoic acid undergoes rearrangement in carbitol at 160°C, followed by cyclization to form a dihydrobenzofuran intermediate. Acidic hydrolysis of the ester group and subsequent allylation yield this compound with 78% efficiency.

Table 2: Claisen Rearrangement Conditions
Parameter Value Source
Solvent Neat or carbitol
Temperature 160–190°C
Reaction Time 4–24 hours
Yield 78%

Purification and Characterization Techniques

Chromatographic Methods

Crude products are routinely purified using silica gel column chromatography with dichloromethane or ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers, achieving >99% enantiomeric excess for optically active derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity. For 3,5-bis(allyloxy)benzoic acid, $$ ^1H $$-NMR (DMSO-$$ d_6 $$) exhibits signals at δ 7.07 (d, $$ J = 2.3 $$ Hz, 2H, aromatic), 6.78 (t, $$ J = 2.3 $$ Hz, 1H, aromatic), and 5.98–6.08 (m, 2H, vinylic). Fourier-transform infrared (FT-IR) spectroscopy identifies ester carbonyl stretches at 1720 cm$$ ^{-1} $$.

Table 3: Key Spectroscopic Data
Compound $$ ^1H $$-NMR (δ, ppm) IR (cm$$ ^{-1} $$) Source
3,5-Bis(allyloxy)benzoic acid 7.07 (d), 6.78 (t), 5.98–6.08 (m) 1720
Methyl 3-allyl-2-hydroxybenzoate 7.88 (d), 7.03 (d), 5.39 (d) 1680

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The allylation method achieves higher yields (85%) compared to the Claisen rearrangement route (78%). However, the latter offers superior regiocontrol, minimizing side products from over-alkylation.

Scalability and Practicality

Allylation in dimethylformamide requires large solvent volumes, complicating industrial-scale production. In contrast, Claisen rearrangement in carbitol reduces solvent waste but demands higher energy input.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Dimethylformamide enhances nucleophilicity of phenolic oxygens, while potassium carbonate acts as a mild base to prevent ester hydrolysis. Substituting dimethylformamide with acetone decreases yields by 20% due to reduced solubility.

Temperature and Time Dependencies

Prolonged heating (>5 hours) during allylation promotes dimerization via allyl group polymerization, necessitating strict time controls. Claisen rearrangement above 200°C induces decomposition, optimal at 160–190°C.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eugenyl Benzoate Derivatives

Eugenyl benzoate (2-methoxy-4-(prop-2-en-1-yl)phenyl benzoate) shares a phenolic ester backbone with the target compound but differs in substituents:

  • Substituent Position and Type : Eugenyl benzoate has a methoxy group at the 2-position and an allyl group at the 4-position, whereas the target compound replaces the methoxy with a hydroxyl group and introduces a second allyl ether at the 5-position.
  • Overexpression of anti-apoptotic proteins like BCL-2 and BCL-xL in colorectal cancer cells is inhibited by eugenyl analogs, suggesting that the target compound’s hydroxyl group could modulate similar pathways with altered potency .
  • Lipophilicity : The additional allyl ether in the target compound likely increases lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

This carbonate-containing compound () serves as a functionalized homopropargyl alcohol derivative. Key comparisons include:

  • Functional Groups : The target compound’s benzoate ester and allyl ether contrast with the carbonate and alkyne groups in the homopropargyl derivative. Carbonates are more reactive toward nucleophiles, whereas benzoate esters exhibit greater stability under physiological conditions.
  • Synthetic Utility : The homopropargyl derivative is a precursor for β-lactone synthesis, while the target compound’s allyl groups may participate in click chemistry or polymerization reactions.

Data Table: Structural and Hypothetical Property Comparison

Compound Name Molecular Formula Key Functional Groups Hypothetical logP Potential Applications
Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate C₁₃H₁₄O₄ Phenolic hydroxyl, allyl ester, allyl ether ~3.2 Anticancer agents, polymer precursors
Eugenyl benzoate C₁₇H₁₆O₃ Methoxy, allyl, benzoate ester ~3.8 Colorectal cancer inhibition
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₂O₅ Carbonate, alkyne, ester ~4.1 β-Lactone synthesis

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s dual allyl groups may complicate regioselective synthesis, requiring precise reaction conditions to avoid side products like oligomers.
  • Biological Hypotheses: Based on eugenyl benzoate’s mechanism, the hydroxyl group in the target compound could act as a hydrogen-bond donor, enhancing interactions with cellular targets like kinases or apoptotic regulators.
  • Crystallographic Analysis : Software such as SHELXL and ORTEP for Windows would be critical for resolving the compound’s crystal structure, particularly in assessing the planarity of the salicylate core and allyl group conformations .

Biological Activity

Overview of Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate

Chemical Structure :
this compound is an ester derived from benzoic acid, featuring prop-2-enyl groups. This structural characteristic suggests potential reactivity and biological interactions typical of many polyphenolic compounds.

Biological Activity :

  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can protect cells from oxidative stress. This is crucial in preventing various diseases, including cancer and cardiovascular diseases.
  • Anti-inflammatory Effects : Many benzoate derivatives demonstrate anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory conditions.
  • Antimicrobial Activity : Some related compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound might possess similar antimicrobial properties.
  • Enzyme Inhibition : Certain derivatives can act as enzyme inhibitors, affecting metabolic pathways that could be relevant in drug design for various diseases.

Study 1: Antioxidant Activity

A study investigating the antioxidant capacity of various benzoate derivatives found that certain structural modifications enhanced their ability to scavenge free radicals. The presence of hydroxyl groups was particularly noted to increase efficacy.

Study 2: Anti-inflammatory Mechanisms

Research on related compounds indicated that they could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests a mechanism through which this compound might exert its effects.

Study 3: Antimicrobial Properties

A comparative analysis of several benzoic acid derivatives revealed that some exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that similar compounds could be explored for therapeutic applications.

Data Table

Biological ActivityRelated CompoundsObserved Effects
AntioxidantVarious benzoatesFree radical scavenging
Anti-inflammatoryHydroxybenzoatesReduced cytokine levels
AntimicrobialBenzoic acid derivativesInhibition of bacterial growth

Q & A

Q. Optimization Table :

ParameterOptimal ConditionYield (%)
SolventDichloromethane85
Temperature25°C78
Catalyst (DMAP)0.1 equiv92

Yield improvements are achieved by inert atmosphere (N₂) and rigorous drying of solvents .

Advanced Crystallography

Q: What challenges arise in determining the crystal structure of this compound, and how can SHELXL refine such data? A: Challenges include crystal twinning, weak diffraction due to low symmetry, and disorder in the allyl groups. SHELXL addresses these via:

  • Twinning refinement : Use the TWIN/BASF commands to model twinned domains .
  • Disorder modeling : Apply PART/SUMP constraints to refine occupancies of disordered allyl moieties.

Q. Crystallographic Data (Example) :

ParameterValue
Space groupP2₁/c
R-factor0.042
Twinning fraction (BASF)0.32

Refer to similar benzoate esters in , where SHELXL resolved dihedral angles between aromatic rings (81.6°) .

Data Contradiction Analysis

Q: How should researchers address conflicting NMR spectroscopic data for this compound? A: Discrepancies in NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) may arise from solvent polarity or impurities. Mitigation strategies:

Solvent standardization : Use deuterated DMSO or CDCl₃ to stabilize chemical shifts.

Computational validation : Compare experimental 1H^1H-NMR with density functional theory (DFT)-predicted shifts (e.g., Gaussian 16 B3LYP/6-31G*).

Q. Example Shift Comparison :

Proton PositionExperimental δ (ppm)Calculated δ (ppm)
C3-H7.357.28
Allyl-OCH₂4.604.55

Deviations >0.1 ppm suggest residual solvent effects or incomplete purification .

Stability and Storage

Q: What are the recommended storage conditions to maintain the compound’s integrity? A: Based on Safety Data Sheets (SDS) for analogous esters:

  • Storage : Airtight amber vials under argon at -20°C.
  • Decomposition risks : Exposure to humidity (>60% RH) accelerates hydrolysis of the ester bond.

Q. Stability Table :

ConditionDegradation (%) (30 days)
25°C, dry<5
25°C, 70% RH35
-20°C, inert gas<2

Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is advised .

Biological Activity Assessment

Q: What methodologies are suitable for evaluating its potential pharmacological properties? A:

Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) using a fluorometric kit (IC₅₀ determination).

Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR).

Q. Docking Results (Example) :

CompoundBinding Affinity (kcal/mol)
Target compound-8.2
Celecoxib-7.9

High-affinity scores suggest COX-2 selectivity, but in vitro validation is critical .

Advanced Spectroscopic Characterization

Q: How can researchers distinguish between structural isomers using 2D NMR techniques? A:

HSQC (Heteronuclear Single Quantum Coherence) : Correlate 1H^1H-13C^{13}C couplings to confirm allyl group connectivity.

NOESY : Detect spatial proximity between the hydroxyl proton (δ 10.2 ppm) and adjacent aromatic protons.

Q. Key Crosspeaks :

  • NOE between H2 (δ 7.25) and H6 (δ 6.90) confirms para-substitution on the benzene ring.
  • HSQC crosspeak at 1H^1H 4.60 ppm / 13C^{13}C 65.2 ppm validates allyl-OCH₂ linkage .

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